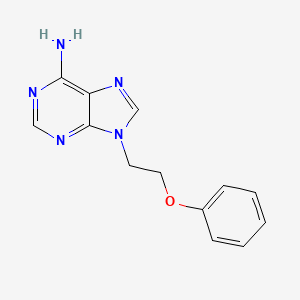

9-(2-phenoxyethyl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-(2-phenoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c14-12-11-13(16-8-15-12)18(9-17-11)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPLREGIDRRRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-phenoxyethyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a 2-phenoxyethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Substitution: The phenoxyethyl group can participate in substitution reactions, where the phenyl ring can be further functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Nitroso or nitro derivatives of the compound.

Reduction: The original amine compound.

Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Overview

9-(2-phenoxyethyl)-9H-purin-6-amine, a purine derivative, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and virology. This compound exhibits properties that make it a candidate for further research into therapeutic agents targeting viral infections and other diseases.

Antiviral Activity

Research indicates that this compound has shown promising antiviral properties. Specifically, it has been tested against viruses such as dengue virus (DENV) and Zika virus (ZIKV). Studies have demonstrated that derivatives of this compound exhibit varying levels of antiviral activity, with some modifications leading to increased potency and selectivity against specific viral strains .

Inhibition of Eukaryotic Translation

The compound has been studied as an inhibitor of eukaryotic translation initiation factors, particularly eIF4E. Inhibiting this factor can disrupt cap-dependent translation, which is crucial for the proliferation of certain cancer cells. Research has shown that modifications to the purine structure can enhance its efficacy as an inhibitor, making it a candidate for developing anti-cancer agents .

Potential in Cancer Therapy

The ability of this compound to modulate translation initiation pathways positions it as a potential therapeutic agent in oncology. By targeting the mechanisms that regulate protein synthesis in cancer cells, this compound could contribute to new treatment strategies aimed at inhibiting tumor growth .

Case Studies

Mechanism of Action

The mechanism of action of 9-(2-phenoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. The pathways involved may include the inhibition of nucleic acid synthesis or the modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 9-(2-hydroxyethyl)-9H-purin-6-amine

- 9-(2-methoxyethyl)-9H-purin-6-amine

- 9-(2-ethoxyethyl)-9H-purin-6-amine

Uniqueness

9-(2-phenoxyethyl)-9H-purin-6-amine is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenoxy group can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 9-(2-phenoxyethyl)-9H-purin-6-amine?

A common approach involves alkylation of purine precursors. For example, 6-chloropurine can react with 2-phenoxyethyl halides (e.g., bromide or chloride) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 6–12 hours. Solvent choice and reaction time are critical for yield optimization (e.g., DMF enhances nucleophilicity of the purine N9 position) .

Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 6-chloropurine, 2-phenoxyethyl bromide, K₂CO₃, DMF, 70°C, 8h | ~65% |

Basic: How is the molecular structure of this compound characterized?

Use NMR spectroscopy (¹H, ¹³C) to confirm substituent positions:

- ¹H NMR : Peaks for the phenoxyethyl chain (δ 4.5–4.8 ppm for –OCH₂– and δ 3.6–3.9 ppm for –CH₂–N–) and purine protons (δ 8.2–8.5 ppm for H8).

- X-ray crystallography (via SHELX software) can resolve bond angles and tautomeric forms .

Basic: What preliminary biological assays are recommended for this compound?

Screen for adenosine receptor modulation using:

- Radioligand binding assays (e.g., competition with [³H]CGS21680 for A₂A receptors).

- Functional assays (e.g., cAMP accumulation in HEK293 cells transfected with A3 receptors). Similar purine derivatives show sub-nanomolar Kᵢ values .

Advanced: How to design structure-activity relationship (SAR) studies for substituent modifications?

Focus on the phenoxyethyl chain and purine ring substitutions :

- Vary alkyl chain length : Replace phenoxyethyl with shorter (ethyl) or longer (heptyl) groups to assess solubility and receptor affinity .

- Electron-withdrawing groups : Introduce halides (e.g., Cl, I) or trifluoromethyl groups to enhance binding kinetics (see Ki values in : 0.33 nM for iodobenzyl derivatives) .

SAR Data Table :

| Substituent | LogP | A3 Receptor Kᵢ (nM) |

|---|---|---|

| Phenoxyethyl | 2.1 | 5.8 (predicted) |

| 3-Iodobenzyl | 3.5 | 0.33 |

Advanced: What advanced techniques resolve binding kinetics and mechanistic pathways?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors.

- Molecular Dynamics Simulations : Model interactions with adenosine receptor active sites (e.g., hydrogen bonding with His264 in A3 receptors) .

Advanced: How to address contradictions between solubility and bioactivity data?

- Solubility Optimization : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., trimethylsilyl protection, as in ) to improve bioavailability without compromising receptor affinity .

- LogP Analysis : Balance hydrophobicity (optimal LogP ~2–3) to enhance membrane permeability while maintaining aqueous solubility .

Advanced: What analytical methods validate purity and stability under experimental conditions?

- HPLC-MS : Monitor degradation products (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% TFA).

- Stability Studies : Incubate at physiological pH (7.4) and temperature (37°C) for 24–72 hours; assess via UV-Vis spectroscopy (λmax ~260 nm for purines) .

Advanced: How to troubleshoot low yields in alkylation reactions?

- Reaction Monitoring : Use TLC (silica gel, eluent: CHCl₃/MeOH 9:1) to track intermediate formation.

- Byproduct Mitigation : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) or switch to microwave-assisted synthesis for faster kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.